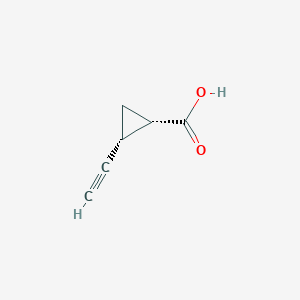
(1S,2R)-2-Ethynylcyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid is a chiral compound with a unique three-dimensional structure. It is a member of the cyclopropane family, characterized by a three-membered ring structure. The compound’s stereochemistry is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often include the use of catalysts such as VO(acac)2 to enhance chemoselectivity .
Industrial Production Methods
Industrial production of (1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using diazo compounds or other carbene sources. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethynyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce ethyl-substituted cyclopropanes.
Scientific Research Applications
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid: Similar in structure but with a bromine atom instead of an ethynyl group.
(1S,2R)-2-Methoxycarbonylcyclopropane-1-carboxylic acid: Contains a methoxycarbonyl group instead of an ethynyl group.
Uniqueness
(1S,2R)-2-Ethynylcyclopropane-1-carboxylic acid is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclopropane derivatives and makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H6O2 |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(1S,2R)-2-ethynylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1 |
InChI Key |
WAOURCILMTVHBE-UHNVWZDZSA-N |
Isomeric SMILES |
C#C[C@@H]1C[C@@H]1C(=O)O |
Canonical SMILES |
C#CC1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13062638.png)

![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)

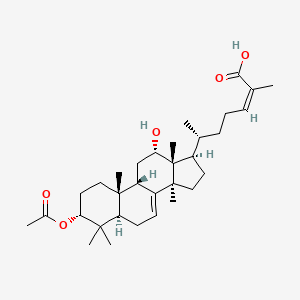

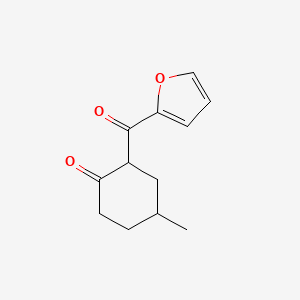
![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
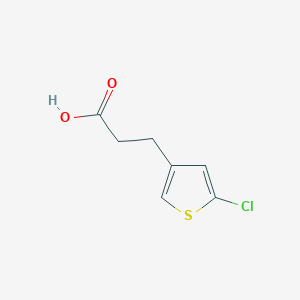
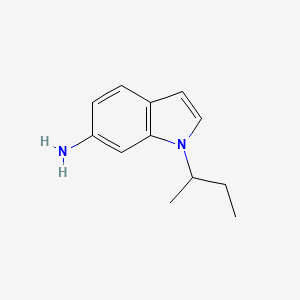
![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)

![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
